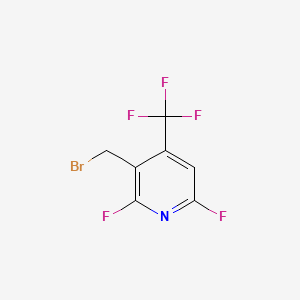
1-(Difluoromethoxy)isoquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethoxy)isoquinolin-4-amine is a fluorinated isoquinoline derivative. Fluorinated compounds are known for their unique physicochemical and biological properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
The synthesis of 1-(Difluoromethoxy)isoquinolin-4-amine involves several steps, typically starting with the formation of the isoquinoline core. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehydes with aminoacetals under acidic conditions . The difluoromethoxy group can be introduced through late-stage difluoromethylation, a process that has seen significant advancements in recent years . This method often employs metal-based catalysts or radical chemistry to achieve the desired substitution .
Industrial production methods for fluorinated isoquinolines generally follow similar synthetic routes but are optimized for scale, efficiency, and cost-effectiveness. These methods may involve the use of continuous flow reactors and other advanced technologies to improve yield and purity .
Análisis De Reacciones Químicas
1-(Difluoromethoxy)isoquinolin-4-amine undergoes various chemical reactions, including:
Common reagents used in these reactions include metal catalysts, strong acids or bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(Difluoromethoxy)isoquinolin-4-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethoxy)isoquinolin-4-amine involves its interaction with various molecular targets. The difluoromethoxy group enhances the compound’s ability to form hydrogen bonds, which can influence its binding to proteins and other biomolecules . This interaction can modulate the activity of enzymes, receptors, and other targets, leading to various biological effects .
Comparación Con Compuestos Similares
1-(Difluoromethoxy)isoquinolin-4-amine can be compared to other fluorinated isoquinolines, such as trifluoromethylated isoquinolines and fluorinated quinolines . These compounds share similar properties but differ in their specific applications and reactivity. For example, trifluoromethylated isoquinolines are often more lipophilic and may have different pharmacokinetic profiles . The unique combination of the difluoromethoxy group with the isoquinoline core makes this compound particularly valuable for certain applications, such as the development of imaging agents and targeted therapies .
Similar Compounds
- Trifluoromethylated isoquinolines
- Fluorinated quinolines
- Fluoroquinolones
These compounds are structurally related and share some properties with this compound but have distinct differences in their chemical behavior and applications .
Propiedades
Fórmula molecular |
C10H8F2N2O |
|---|---|
Peso molecular |
210.18 g/mol |
Nombre IUPAC |
1-(difluoromethoxy)isoquinolin-4-amine |
InChI |
InChI=1S/C10H8F2N2O/c11-10(12)15-9-7-4-2-1-3-6(7)8(13)5-14-9/h1-5,10H,13H2 |
Clave InChI |
LDWMECNPCGUMLN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN=C2OC(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


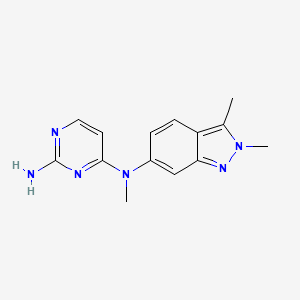
![2-Azaspiro[4.5]decane-2-carboxamide](/img/structure/B15292448.png)
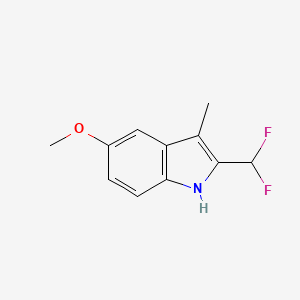
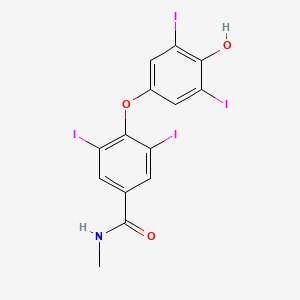
![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B15292479.png)
![(1R)-1-[(4R,5S)-2,2-dimethyl-5-[(4S,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B15292484.png)
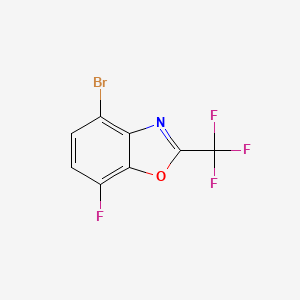
![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B15292489.png)
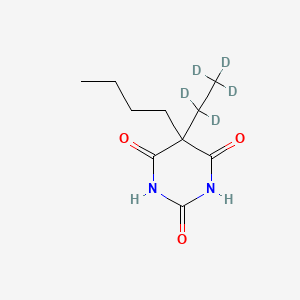
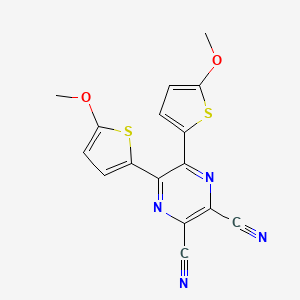
![Spiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride](/img/structure/B15292509.png)
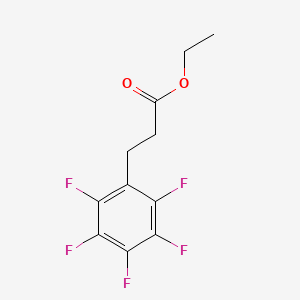
![(Z)-N'-hydroxy-2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)acetimidamide](/img/structure/B15292524.png)
